Rel-(S)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
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Overview
Description
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is a chiral alcohol with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and ®-pyrrolidine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Reagents: Common reagents include lithium aluminum hydride (LiAlH4) for reduction and sodium borohydride (NaBH4) for selective reduction of the carbonyl group.
Industrial Production Methods
In industrial settings, the production of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Tetrahydrofuran (THF), ethanol
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the alcohol
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical effects on biological activity.
Medicine
Industry
In the industrial sector, (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring can interact with hydrophobic pockets in the target protein, while the hydroxyl group forms hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[(1R,2R)-1,2-dimethylcyclohexyl]ethan-1-ol
- (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1S)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
LGZVZTBBCKQEPT-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCCN1C)O |
Canonical SMILES |
CC(C1CCCN1C)O |
Origin of Product |
United States |
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